3-Ethynylbenzamide

Catalog No.
S1912476
CAS No.
587878-75-9
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynylbenzamide

CAS Number

587878-75-9

Product Name

3-Ethynylbenzamide

IUPAC Name

3-ethynylbenzamide

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H2,10,11)

InChI Key

XDTSKHYMACGSGM-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)C(=O)N

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)N

Speculative Applications based on Structure

While there is no direct research on 3-Ethynylbenzamide, we can speculate on potential applications based on its chemical structure. The molecule contains a benzamide group, which is a common functional group found in many biologically active molecules []. The presence of an ethynyl group (a carbon-carbon triple bond) adds another layer of potential for interesting chemical properties.

Here are some potential areas of research based on structural features:

  • Enzyme Inhibition: Benzamides can sometimes act as enzyme inhibitors by binding to the active site of an enzyme and preventing its normal function. Research could explore if 3-Ethynylbenzamide has inhibitory effects on specific enzymes.
  • Material Science: The ethynyl group can participate in various chemical reactions, including click chemistry, which is a powerful tool for creating new materials. Researchers might explore using 3-Ethynylbenzamide as a building block for novel materials.
  • Medicinal Chemistry: Many successful drugs contain a benzamide group. Researchers might investigate if 3-Ethynylbenzamide or related analogs have potential medicinal properties.

3-Ethynylbenzamide is an organic compound with the molecular formula C9H9NOC_9H_9NO. It features a benzene ring substituted with an ethynyl group (–C≡CH) and an amide functional group (–C(=O)NH_2). This compound is part of the broader class of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amine. The presence of the ethynyl group contributes to its unique chemical properties and reactivity.

Typical of compounds containing both amide and alkyne functionalities:

  • Nucleophilic Acyl Substitution: The amide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Alkyne Reactivity: The ethynyl group can participate in various reactions such as:
    • Hydrohalogenation: Addition of hydrogen halides across the triple bond.
    • Hydrogenation: Reduction of the triple bond to a double or single bond using hydrogen gas and a catalyst.
    • Coupling Reactions: It can be used in coupling reactions, such as Sonogashira coupling, to form more complex structures.

3-Ethynylbenzamide can be synthesized through several methods:

  • Direct Amidation:
    • Ethynylbenzoyl chloride can react with ammonia or an amine under appropriate conditions to yield 3-ethynylbenzamide.
  • Sonogashira Coupling:
    • A coupling reaction between an aryl halide (such as 3-bromobenzamide) and an acetylene derivative in the presence of a palladium catalyst can be employed to introduce the ethynyl group.
  • Alkyne Functionalization:
    • Starting from a substituted benzoyl chloride, one can introduce the ethynyl group through nucleophilic substitution followed by amidation.

3-Ethynylbenzamide has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for drug development, particularly in creating novel anticancer agents or antimicrobial compounds.
  • Material Science: It may serve as a precursor for polymers or materials with specific electronic properties due to the presence of the ethynyl group.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 3-ethynylbenzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
BenzamideC7H7NOC_7H_7NOSimplest amide derivative of benzoic acid
N-EthylbenzamideC9H11NOC_9H_{11}NOEthyl substitution on nitrogen
4-EthynylbenzamideC9H9NOC_9H_9NOEthynyl group at para position
3-Amino-N-ethylbenzamideC10H12N2OC_10H_{12}N_2OContains amino group, enhancing biological activity

Uniqueness of 3-Ethynylbenzamide

3-Ethynylbenzamide's uniqueness lies in its combination of the ethynyl functional group and the amide structure, which allows for distinct reactivity patterns not found in simpler benzamides. Its potential for various chemical transformations makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.

XLogP3

1.1

Wikipedia

3-Ethynylbenzamide

Dates

Modify: 2023-08-16

Explore Compound Types